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Compound of Interest

Compound Name: Fura-4F AM

Cat. No.: B12386679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Fura-4F AM for the quantitative

analysis of intracellular calcium ([Ca²⁺]i) concentrations. Fura-4F AM is a ratiometric,

fluorescent indicator preferred for its lower affinity to Ca²⁺ compared to Fura-2, making it ideal

for measuring higher calcium concentrations.

Introduction to Fura-4F AM
Fura-4F AM is the acetoxymethyl (AM) ester form of the Fura-4F dye.[1][2][3] The AM ester

modification renders the molecule cell-permeant, allowing it to passively diffuse across the cell

membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active,

Ca²⁺-sensitive Fura-4F indicator within the cytoplasm.[1][3]

Fura-4F is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different

excitation wavelengths is used to determine the intracellular Ca²⁺ concentration. This

ratiometric measurement corrects for variations in dye loading, cell thickness, and

photobleaching, leading to more accurate and reproducible results compared to single-

wavelength indicators.

Key Properties and Spectral Characteristics
Fura-4F exhibits a calcium-dependent shift in its excitation spectrum. When bound to Ca²⁺, the

peak excitation wavelength is approximately 336-340 nm, while in its Ca²⁺-free form, the peak
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is around 363-380 nm. The fluorescence emission maximum for both states is approximately

511 nm.

Table 1: Spectral Properties of Fura-4F

Property Ca²⁺-Bound Ca²⁺-Free Emission

Excitation Max (nm) ~340 ~380 -

Emission Max (nm) - - ~511

Fura-4F has a lower binding affinity for Ca²⁺ than Fura-2, with a dissociation constant (Kd) of

approximately 770 nM. This makes it particularly suitable for measuring elevated Ca²⁺ levels

that would saturate higher-affinity indicators like Fura-2.

Table 2: Comparison of Fura-4F and Fura-2

Indicator
Dissociation Constant (Kd)
for Ca²⁺

Optimal [Ca²⁺] Range

Fura-4F ~770 nM Micromolar range

Fura-2 ~145 nM Nanomolar range

Experimental Protocols
Reagent Preparation

Fura-4F AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-4F AM in high-quality,

anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots, desiccated

and protected from light at -20°C.

Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in

aqueous media.

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a

similar physiological saline solution buffered with HEPES.
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Cell Loading Protocol
This protocol provides a general guideline; optimal conditions (dye concentration, loading time,

and temperature) should be determined empirically for each cell type.

Cell Preparation: Plate cells on coverslips or in a format suitable for fluorescence microscopy

or plate reader analysis. Ensure cells are healthy and sub-confluent.

Prepare Loading Solution:

For a final Fura-4F AM concentration of 2-5 µM, dilute the Fura-4F AM stock solution into

the loading buffer.

To aid in dye solubilization, pre-mix the Fura-4F AM aliquot with an equal volume of 20%

Pluronic F-127 before adding to the buffer.

Vortex the final loading solution thoroughly.

Dye Loading:

Remove the culture medium from the cells and wash once with loading buffer.

Add the Fura-4F AM loading solution to the cells.

Incubate for 30-60 minutes at room temperature or 37°C. Loading at room temperature

may reduce dye compartmentalization into organelles.

De-esterification:

After loading, wash the cells twice with fresh, dye-free buffer to remove extracellular Fura-
4F AM.

Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-

esterification of the dye by intracellular esterases.
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Reagent Preparation

Cell Loading Procedure

Prepare 1-5 mM Fura-4F AM
in DMSO

Dilute Fura-4F AM & Pluronic
into Loading Buffer

Prepare 20% Pluronic F-127
in DMSO

Prepare Physiological Buffer
(e.g., HBSS)

Plate cells on
coverslips/plates

Incubate cells with
loading solution

(30-60 min)

Wash cells to remove
extracellular dye

Incubate in dye-free buffer
for de-esterification

(30 min)

Ready_for_Imaging

Cells are ready for
calcium imaging

Click to download full resolution via product page

Experimental Workflow for Fura-4F AM Cell Loading.

Data Acquisition and Analysis
Fluorescence Measurement
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Acquire fluorescence images or readings using a fluorescence microscope, plate reader, or

flow cytometer equipped with appropriate filters for Fura-4F.

Excitation: Alternate between excitation at ~340 nm and ~380 nm.

Emission: Collect the fluorescence emission at ~510 nm.

Data Recording: Record the fluorescence intensities (F) at both excitation wavelengths over

time: F₃₄₀ and F₃₈₀.

Background Correction
Background fluorescence can arise from various sources and should be subtracted to ensure

accurate measurements.

Determine Background Region: Select a region of interest (ROI) in the field of view that does

not contain any cells.

Subtract Background: Subtract the average background fluorescence from the fluorescence

intensity of each cell at both 340 nm and 380 nm for each time point.

Calculation of the Fluorescence Ratio
The fluorescence ratio (R) is calculated for each time point:

R = F₃₄₀ / F₃₈₀

where F₃₄₀ and F₃₈₀ are the background-corrected fluorescence intensities.

Intracellular Calcium Concentration Calculation
The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz

equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Table 3: Parameters for the Grynkiewicz Equation
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Parameter Description

Kd
The dissociation constant of Fura-4F for Ca²⁺

(~770 nM).

R
The experimentally measured fluorescence ratio

(F₃₄₀ / F₃₈₀).

Rmin
The fluorescence ratio in the absence of Ca²⁺

(determined during calibration).

Rmax
The fluorescence ratio at saturating Ca²⁺

concentrations (determined during calibration).

Sf2
The fluorescence intensity at 380 nm in the

absence of Ca²⁺.

Sb2
The fluorescence intensity at 380 nm at

saturating Ca²⁺ concentrations.

In Situ Calibration
To obtain accurate absolute [Ca²⁺]i values, it is essential to perform an in situ calibration to

determine Rmin, Rmax, and the Sf2/Sb2 ratio in the specific experimental system.

Determine Rmin: At the end of the experiment, expose the cells to a Ca²⁺-free buffer

containing a Ca²⁺ chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM

ionomycin) to deplete intracellular Ca²⁺. The resulting ratio is Rmin.

Determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ buffer (e.g., 1-10 mM

CaCl₂) containing the ionophore to saturate the intracellular Fura-4F with Ca²⁺. The resulting

ratio is Rmax.

Determine Sf2/Sb2: This ratio is the fluorescence intensity at 380 nm under Ca²⁺-free

conditions (Sf2) divided by the intensity at 380 nm under Ca²⁺-saturating conditions (Sb2).
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Acquire Fluorescence Data
(Ex: 340nm, 380nm; Em: 510nm)

Perform Background
Correction

Calculate Ratio (R)
 R = F_340 / F_380

Apply Grynkiewicz Equation:
[Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Perform In Situ Calibration
(Determine Rmin, Rmax, Sf2/Sb2)

Intracellular Calcium
Concentration [Ca2+]i

Click to download full resolution via product page

Logical Flow for Calcium Concentration Calculation.

Signaling Pathway Visualization
Intracellular calcium is a ubiquitous second messenger involved in numerous signaling

pathways. A common mechanism for its release from intracellular stores is initiated by the

activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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